molecular formula C19H36N8O7 B14257650 L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-glutamine CAS No. 189755-16-6

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-glutamine

Cat. No.: B14257650
CAS No.: 189755-16-6
M. Wt: 488.5 g/mol
InChI Key: WWKBMJSLKNDJJO-MNXVOIDGSA-N
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Description

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-glutamine is a complex peptide compound with a molecular structure that includes valine, ornithine, serine, and glutamine residues

Properties

CAS No.

189755-16-6

Molecular Formula

C19H36N8O7

Molecular Weight

488.5 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C19H36N8O7/c1-9(2)14(21)17(32)25-10(4-3-7-24-19(22)23)15(30)27-12(8-28)16(31)26-11(18(33)34)5-6-13(20)29/h9-12,14,28H,3-8,21H2,1-2H3,(H2,20,29)(H,25,32)(H,26,31)(H,27,30)(H,33,34)(H4,22,23,24)/t10-,11-,12-,14-/m0/s1

InChI Key

WWKBMJSLKNDJJO-MNXVOIDGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acids are activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized for efficiency and cost-effectiveness, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the serine residue, leading to the formation of serine derivatives.

    Reduction: Reduction reactions can modify the diaminomethylidene group, potentially altering the compound’s properties.

    Substitution: Substitution reactions can occur at the amino acid side chains, leading to the formation of modified peptides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions include oxidized serine derivatives, reduced diaminomethylidene groups, and substituted peptide chains with modified side chains.

Scientific Research Applications

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-glutamine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The peptide backbone provides structural stability and specificity for binding to target sites.

Comparison with Similar Compounds

Similar Compounds

  • L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine
  • L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine
  • N~5~-(Diaminomethylene)-L-ornithyl-L-valyl-N~5~-(diaminomethylene)-L-ornithine

Uniqueness

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-glutamine is unique due to its specific combination of amino acids and the presence of the diaminomethylidene group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

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